molecular formula C20H21N3O6 B2514153 N-(2-((6-(furan-2-yl)pyridazin-3-yl)oxy)ethyl)-3,4,5-trimethoxybenzamide CAS No. 920169-32-0

N-(2-((6-(furan-2-yl)pyridazin-3-yl)oxy)ethyl)-3,4,5-trimethoxybenzamide

Cat. No.: B2514153
CAS No.: 920169-32-0
M. Wt: 399.403
InChI Key: XXOMHMRVMIJRJT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-((6-(furan-2-yl)pyridazin-3-yl)oxy)ethyl)-3,4,5-trimethoxybenzamide is a complex organic compound that features a unique structure combining a furan ring, a pyridazine ring, and a benzamide moiety

Scientific Research Applications

N-(2-((6-(furan-2-yl)pyridazin-3-yl)oxy)ethyl)-3,4,5-trimethoxybenzamide has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: Its unique structure allows it to interact with various biological targets, making it a candidate for drug discovery.

    Industry: It can be used in the development of new materials with specific properties, such as conductivity or fluorescence.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-((6-(furan-2-yl)pyridazin-3-yl)oxy)ethyl)-3,4,5-trimethoxybenzamide typically involves multiple steps, starting with the preparation of the furan and pyridazine intermediates. One common method involves the Suzuki–Miyaura coupling reaction, which is known for its mild and functional group-tolerant conditions . This reaction involves the coupling of a boronic acid derivative with a halogenated precursor in the presence of a palladium catalyst and a base.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms could enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(2-((6-(furan-2-yl)pyridazin-3-yl)oxy)ethyl)-3,4,5-trimethoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The pyridazine ring can be reduced to form dihydropyridazines.

    Substitution: The methoxy groups on the benzamide moiety can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride and alkyl halides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can yield furanones, while reduction of the pyridazine ring can produce dihydropyridazines.

Mechanism of Action

The mechanism of action of N-(2-((6-(furan-2-yl)pyridazin-3-yl)oxy)ethyl)-3,4,5-trimethoxybenzamide involves its interaction with molecular targets such as enzymes or receptors. The furan and pyridazine rings can participate in π-π stacking interactions, while the benzamide moiety can form hydrogen bonds with target proteins. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2-((6-(furan-2-yl)pyridazin-3-yl)oxy)ethyl)-3,4,5-trimethoxybenzamide is unique due to the presence of the trimethoxybenzamide moiety, which can enhance its solubility and bioavailability compared to similar compounds. Additionally, the combination of the furan and pyridazine rings provides a distinct electronic environment that can influence its reactivity and interactions with biological targets.

Properties

IUPAC Name

N-[2-[6-(furan-2-yl)pyridazin-3-yl]oxyethyl]-3,4,5-trimethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O6/c1-25-16-11-13(12-17(26-2)19(16)27-3)20(24)21-8-10-29-18-7-6-14(22-23-18)15-5-4-9-28-15/h4-7,9,11-12H,8,10H2,1-3H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXOMHMRVMIJRJT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C(=O)NCCOC2=NN=C(C=C2)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.